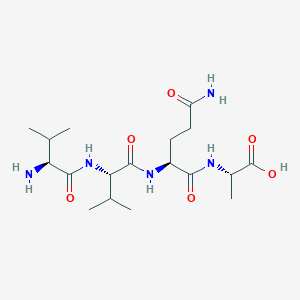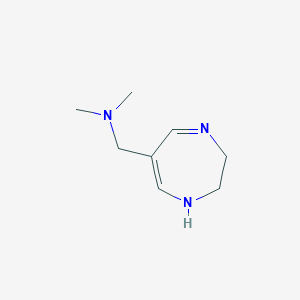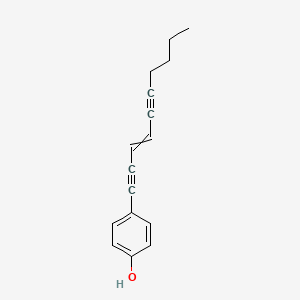
4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dec-3-ene-1,5-diyn-1-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the class of enediynes, which are known for their unique structural features and reactivity.
準備方法
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a phenol derivative is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
4-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield benzoquinone derivatives, while reduction of the alkyne groups can produce saturated hydrocarbons.
科学的研究の応用
4-(Dec-3-ene-1,5-diyn-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex enediyne compounds, which are studied for their unique reactivity and potential as molecular switches and sensors.
作用機序
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its ability to undergo cycloaromatization reactions, leading to the formation of highly reactive diradicals. These diradicals can interact with biological macromolecules, such as DNA, causing strand cleavage and cell death. The molecular targets and pathways involved in these reactions are still under investigation, but the compound’s ability to generate reactive intermediates is a key factor in its biological activity .
類似化合物との比較
4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be compared with other enediyne compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound has a similar enediyne core but differs in the substituents attached to the ring system.
Dynemicin A: A naturally occurring enediyne with potent anticancer activity, known for its ability to cleave DNA.
Esperamicin: Another enediyne antibiotic with a complex structure and significant biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
823228-07-5 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
4-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-4H2,1H3 |
InChIキー |
CEOGQYXJTUWJIH-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


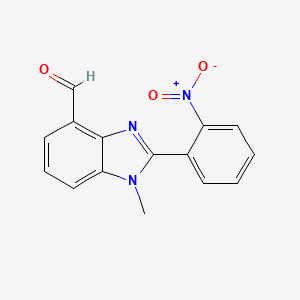
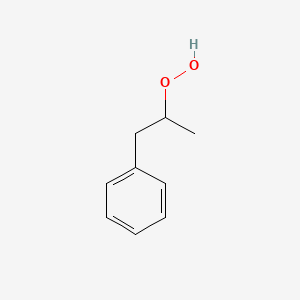
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)

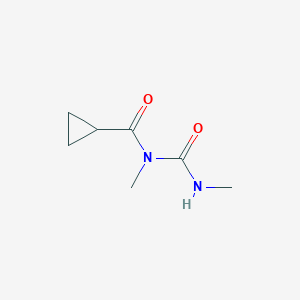
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
